Kyotorphin

Descripción

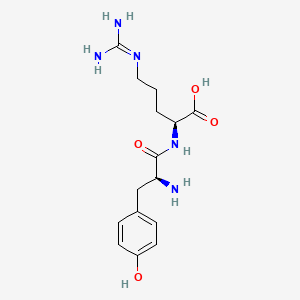

morphine-like dipeptide from bovine brain; RN given refers to (L-Arg-L-Tyr)-isome

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221136 | |

| Record name | Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kyotorphin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70904-56-2 | |

| Record name | Kyotorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70904-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KYOTORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kyotorphin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005768 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Kyotorphin in the Bovine Brain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In 1979, a novel dipeptide with potent analgesic properties was discovered and isolated from the bovine brain by a team of Japanese scientists at Kyoto University, from which it derives its name.[1][2] This molecule, L-tyrosyl-L-arginine, or kyotorphin, marked a significant finding in the field of neuropharmacology. Unlike the opioid peptides known at the time, this compound's analgesic effects were found to be mediated not by direct interaction with opioid receptors, but through the release of endogenous opioids, specifically Met-enkephalin.[1][3][4] This guide provides an in-depth technical overview of the historical discovery of this compound in the bovine brain, detailing the experimental protocols, quantitative data, and the initial understanding of its mechanism of action.

Isolation and Purification of this compound from Bovine Brain

The initial isolation of this compound from bovine brain tissue was a multi-step process involving extraction and chromatographic separation. The primary goal was to isolate fractions with opioid-like analgesic activity.

Experimental Protocol: Isolation and Purification

1. Tissue Preparation:

-

Fresh bovine brains, with the cerebellum removed, were used as the starting material.[3]

-

The brain tissue was homogenized and subjected to an acetone powder preparation to precipitate proteins and lipids.[3]

2. Acid Extraction:

-

The acetone powder was then subjected to an acid extraction to solubilize peptides and other small molecules.[3]

3. Gel Filtration Chromatography:

-

The acid extract was applied to a Sephadex G-50 gel filtration column.[3]

-

This step separated molecules based on their size. The fractions were assayed for analgesic activity.

-

Opioid-like activity was detected in three distinct fractions, with the most potent activity found in the low molecular weight fraction, designated "Fraction L".[3]

4. Cation Exchange Chromatography:

-

"Fraction L" was further purified using a Dowex 50Wx2 cation exchange column.[3]

-

This technique separates molecules based on their net positive charge.

-

Elution resulted in 28 fractions, with five exhibiting opioid analgesic activity. The most potent and long-lasting activity was observed in the basic fraction L-3b.[3]

5. Structure Determination:

-

The purified active substance from fraction L-3b was identified as the dipeptide L-tyrosyl-L-arginine.[4][5]

Experimental Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential of the Endogenous Dipeptide this compound and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and identification of an analgesic opioid dipeptide this compound (Tyr-Arg) from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Kyotorphin: A Technical Guide to its Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kyotorphin (Tyr-Arg), an endogenous dipeptide, has garnered significant scientific interest due to its unique analgesic properties that are not mediated by direct opioid receptor binding. Instead, it triggers the release of Met-enkephalin, positioning it as a fascinating subject for pain management research and drug development. This technical guide provides a comprehensive overview of this compound's structure, chemical properties, and the experimental methodologies used for its synthesis and analysis. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this neuroactive peptide.

Peptide Structure and Chemical Properties

This compound is a dipeptide with the amino acid sequence L-Tyrosyl-L-Arginine. Its structure is fundamental to its biological activity, influencing its receptor interaction and metabolic stability.

Structural and Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₃N₅O₄ | [1][2] |

| Molecular Weight | 337.38 g/mol | [1][2] |

| Amino Acid Sequence | L-Tyrosyl-L-Arginine (Tyr-Arg; YR) | [3] |

| IUPAC Name | (2S)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | [4] |

| Theoretical pI | 9.84 | [1] |

| Extinction Coefficient | 1280 M⁻¹cm⁻¹ | [1] |

| GRAVY (Grand Average of Hydropathicity) | -2.9 | [1] |

| Solubility | Soluble in water | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through both enzymatic and chemical methods. The choice of method depends on the desired scale, purity, and application.

Enzymatic Synthesis

A notable method for this compound synthesis involves the use of immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus.[3] This enzymatic approach offers a straightforward synthesis in an aqueous solution, avoiding complex protection and deprotection steps common in chemical synthesis.[3]

Experimental Protocol: Enzymatic Synthesis of ³H-Kyotorphin [2]

-

Immobilization of Enzyme: Tyrosyl-tRNA synthetase from B. stearothermophilus is immobilized on Sepharose 4B.

-

Reaction Mixture: The enzymatic reaction is performed by incubating ³H-tyrosine with a high concentration of arginine.

-

Reaction Conditions: The incubation is carried out in the presence of 20 mM ATP and MgCl₂ at 45°C for 48 hours.

-

Purification: Following the reaction, ³H-kyotorphin is separated from the other substrates using High-Performance Liquid Chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used technique for the chemical synthesis of peptides. While a specific detailed protocol for this compound was not found in the search results, a general Fmoc/tBu-based SPPS protocol is applicable.

General Experimental Protocol: Fmoc-based Solid-Phase Synthesis of this compound

-

Resin Preparation: A suitable resin, such as Rink-amide MBHA for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Arg(Pbf)-OH, is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound arginine is removed using a solution of piperidine in DMF.

-

Second Amino Acid Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound arginine.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (Pbf on Arg and tBu on Tyr) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and washed. The crude peptide is then dissolved and lyophilized.

-

Purification: The crude this compound is purified by preparative reverse-phase HPLC.

Purification from Biological Sources

This compound was first isolated from bovine brain. The purification process involves several chromatographic steps.

Experimental Protocol: Purification of this compound from Bovine Brain [6]

-

Extraction: Acetone powder of bovine brains is subjected to acid extraction.

-

Gel Filtration Chromatography: The acid extracts are applied to a Sephadex G-50 column. The low molecular weight fraction exhibiting opioid-like activity is collected.

-

Cation Exchange Chromatography: The active fraction is further separated on a Dowex 50Wx2 column to isolate the basic this compound peptide.

Analytical Methods

A variety of analytical techniques are employed to characterize and quantify this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for the purification and quantification of this compound.

Experimental Protocol: HPLC Analysis of this compound [6]

-

Instrumentation: HPLC system equipped with an electrochemical detector.

-

Principle: The electrochemical detector is sensitive to the aromatic tyrosine residue, allowing for selective detection.

-

Application: This method has been used to measure this compound levels in different regions of the rat brain.[6]

Mass Spectrometry (MS)

Mass spectrometry is used for the definitive identification and quantification of this compound, especially at low concentrations.

Experimental Protocol: ESI-MS/MS Analysis of this compound in Cerebrospinal Fluid (CSF)

-

Sample Preparation: CSF samples are dried under a stream of nitrogen.

-

Derivatization: The dried samples are derivatized with HCl-butanol.

-

Reconstitution: The derivatized samples are reconstituted in a solution of acetonitrile/water (7:3) with 15 mL/L formic acid.

-

Analysis: The samples are analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). This technique is sensitive enough to detect this compound at estimated concentrations of 10⁻⁹ M in human CSF.

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effect not by directly binding to opioid receptors, but by stimulating the release of Met-enkephalin.[5] This is achieved through a specific G protein-coupled receptor (GPCR) signaling pathway.[6][7]

This compound Signaling Pathway

The binding of this compound to its G protein-coupled receptor leads to the activation of the Gαi subunit.[6] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.[8] The resulting increase in cytosolic calcium concentration promotes the exocytosis of vesicles containing Met-enkephalin, leading to its release and subsequent analgesic effects.[6]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

This compound Experimental Workflow

Conclusion

This compound remains a peptide of significant interest in the fields of neuropharmacology and drug development. Its unique mechanism of action, involving the release of endogenous opioids, presents a promising alternative for the development of novel analgesics. This guide provides a foundational understanding of its chemical and structural properties, along with detailed insights into the experimental methodologies required for its study. The presented data and protocols are intended to support researchers in their exploration of this intriguing neuroactive dipeptide.

References

- 1. This compound peptide [novoprolabs.com]

- 2. Frontiers | Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 3. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound peptide YR for Life Science Research-Mol Scientific. [mol-scientific.com]

- 6. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Endogenous Synthesis of Kyotorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kyotorphin (Tyr-Arg) is a neuroactive dipeptide with potent analgesic properties, first isolated from the bovine brain. Unlike many neuropeptides derived from large precursor proteins, this compound is synthesized through unique endogenous pathways within the central nervous system. Its analgesic effects are primarily mediated by the release of Met-enkephalin. This technical guide provides an in-depth exploration of the two primary pathways of this compound biosynthesis: de novo synthesis by this compound synthetase and proteolytic generation from calpastatin. This document outlines the core biochemical reactions, summarizes key quantitative data, provides detailed experimental protocols for studying these pathways, and includes visualizations of the involved processes.

I. De Novo Synthesis by this compound Synthetase

The primary route for this compound biosynthesis is a de novo enzymatic reaction that directly couples L-tyrosine and L-arginine. This process is catalyzed by a specific this compound synthetase, an enzyme found in the soluble fraction of brain synaptosomes.[1] This pathway is dependent on the presence of ATP and magnesium ions (Mg2+).[2][3][4] The reaction proceeds as follows:

L-Tyrosine + L-Arginine + ATP --(this compound Synthetase, Mg2+)--> L-Tyrosyl-L-Arginine (this compound) + AMP + PPi

This enzymatic activity is highest in the midbrain and medulla oblongata, regions associated with pain modulation.[2]

Quantitative Data for this compound Synthetase

The enzymatic properties of this compound synthetase have been characterized, providing valuable parameters for researchers studying its activity.

| Parameter | Value | Source |

| Km for L-Tyrosine | 25.6 µM | [1][2] |

| Km for L-Arginine | 926 µM | [1][2] |

| Km for ATP | 294 µM | [1][2] |

| Km for MgCl2 | 442 µM | [1][2] |

| Vmax | 34.0 pmol/mg protein/h | [1] |

| Optimal pH | 7.5 - 9.0 | [1][2] |

| Apparent Molecular Weight | 240-245 kDa | [1] |

II. Proteolytic Generation from Calpastatin

A secondary pathway for this compound synthesis involves the proteolytic cleavage of a precursor protein.[3] Research has identified calpastatin, the endogenous inhibitor of the calcium-activated neutral protease calpain, as a potential precursor for this compound.[2][5] In this pathway, the activation of calpain, a Ca2+-dependent cysteine protease, leads to the cleavage of calpastatin, releasing this compound.[2] This process is particularly relevant in neuronal activation where intracellular calcium levels rise.[2]

This pathway provides a link between calcium signaling and the production of an analgesic dipeptide. The generation of this compound from calpastatin is significantly less efficient than the de novo synthesis, with the synthetase pathway producing three to four times more this compound within a 30-minute incubation period in synaptosol preparations.[1]

Signaling Pathways and Experimental Workflow

This compound Synthesis Pathways

Caption: Overview of the two endogenous synthesis pathways of this compound.

Experimental Workflow for this compound Analysis

Caption: A generalized experimental workflow for the extraction and quantification of this compound from brain tissue.

III. Experimental Protocols

A. This compound Synthetase Activity Assay

This protocol is designed to measure the activity of this compound synthetase in brain tissue homogenates or purified fractions.

1. Materials and Reagents:

-

Synaptosomal soluble fraction (synaptosol) or purified this compound synthetase

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

L-Tyrosine solution (10 mM)

-

L-Arginine solution (100 mM)

-

ATP solution (50 mM)

-

MgCl2 solution (50 mM)

-

[3H]-L-Tyrosine (as a tracer)

-

Stopping Solution: 1 M Acetic Acid

-

C18 Sep-Pak columns

-

Scintillation cocktail and counter

2. Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume, add:

-

50 µL of 2x Assay Buffer

-

10 µL of L-Arginine solution (final concentration: 10 mM)

-

10 µL of ATP solution (final concentration: 5 mM)

-

10 µL of MgCl2 solution (final concentration: 5 mM)

-

A mixture of L-Tyrosine and [3H]-L-Tyrosine to a final concentration of 0.5 mM.

-

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10-20 µg of the enzyme preparation (synaptosol or purified enzyme).

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 100 µL of Stopping Solution.

-

Separate the newly synthesized [3H]-Kyotorphin from unreacted [3H]-L-Tyrosine using a pre-activated C18 Sep-Pak column.

-

Wash the column with methanol and then equilibrate with water.

-

Load the reaction mixture onto the column.

-

Wash the column with water to remove unreacted [3H]-L-Tyrosine.

-

Elute the [3H]-Kyotorphin with methanol.

-

-

Quantify the radioactivity in the eluate using a scintillation counter.

-

Calculate the enzyme activity as pmol of this compound formed per mg of protein per hour.

B. Radioimmunoassay (RIA) for this compound

This protocol outlines a competitive binding assay for the quantification of this compound.

1. Materials and Reagents:

-

This compound-specific antibody

-

[125I]-labeled this compound (tracer)

-

This compound standard solutions (for standard curve)

-

RIA Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)

-

Secondary antibody (e.g., goat anti-rabbit IgG) and precipitating reagent (e.g., polyethylene glycol)

-

Gamma counter

2. Procedure:

-

Set up assay tubes in duplicate for total counts, non-specific binding (NSB), zero standard (B0), standards, and unknown samples.

-

Add 100 µL of RIA buffer to the NSB tubes.

-

Add 100 µL of standard solutions or samples to the respective tubes.

-

Add 100 µL of the this compound-specific antibody to all tubes except the total counts and NSB tubes.

-

Vortex and incubate for 16-24 hours at 4°C.

-

Add 100 µL of [125I]-kyotorphin tracer to all tubes.

-

Vortex and incubate for another 16-24 hours at 4°C.

-

Add 100 µL of the secondary antibody to all tubes except the total counts tubes.

-

Add 1 mL of cold precipitating reagent to all tubes except the total counts tubes.

-

Vortex and incubate for 90 minutes at room temperature.

-

Centrifuge the tubes at 2000 x g for 20 minutes at 4°C.

-

Decant the supernatant and count the radioactivity in the pellet using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples from the standard curve.

C. High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the separation and quantification of this compound in biological samples.

1. Materials and Reagents:

-

HPLC system with an electrochemical detector or a mass spectrometer

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound standard solutions

-

Brain tissue extracts

2. Procedure:

-

Prepare brain tissue extracts by homogenization in an acidic solution (e.g., 0.1 M perchloric acid) followed by centrifugation to precipitate proteins.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject 20 µL of the sample or standard.

-

Elute the this compound using a linear gradient of Mobile Phase B (e.g., 5% to 40% over 30 minutes) at a flow rate of 1 mL/min.

-

Detect this compound using an electrochemical detector (set at an appropriate oxidation potential for tyrosine) or a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Identify and quantify the this compound peak by comparing its retention time and peak area to those of the this compound standards.

Conclusion

The endogenous synthesis of this compound occurs through two distinct pathways: a primary de novo synthesis catalyzed by this compound synthetase and a secondary proteolytic pathway involving calpain-mediated cleavage of calpastatin. The methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers investigating the physiological roles of this compound and its potential as a therapeutic target for pain management. The detailed protocols offer a foundation for the accurate measurement and characterization of this compound and its synthesis in various biological contexts. Further research into the regulation of these pathways will undoubtedly enhance our understanding of this unique neuroactive dipeptide.

References

- 1. This compound (tyrosine-arginine) synthetase in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 4. This compound synthetase activity in rat adrenal glands and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

kyotorphin mechanism of action in the central nervous system

An In-depth Technical Guide on the Mechanism of Action of Kyotorphin in the Central Nervous System

Abstract

This compound (L-tyrosyl-L-arginine) is an endogenous dipeptide first isolated from the bovine brain, which functions as a potent neuromodulator with significant analgesic properties.[1][2] Unlike classical opioid peptides, this compound does not bind directly to opioid receptors.[1][3] Instead, its primary mechanism of action in the central nervous system (CNS) involves binding to a specific, high-affinity G protein-coupled receptor (GPCR), which triggers a downstream signaling cascade culminating in the release of Met-enkephalin.[4][5] The released enkephalin then activates opioid receptors, producing naloxone-reversible analgesia.[1] this compound is unevenly distributed throughout the brain, with higher concentrations found in regions integral to pain modulation pathways, such as the periaqueductal gray and medulla oblongata.[4][6] This guide provides a comprehensive overview of the biosynthesis, degradation, receptor interaction, and signaling pathways of this compound in the CNS, supported by quantitative data, key experimental protocols, and detailed pathway visualizations.

Biosynthesis, Release, and Degradation

The lifecycle of this compound in the synapse is governed by specific enzymatic synthesis, depolarization-dependent release, and rapid enzymatic or transporter-mediated clearance.

Biosynthesis

This compound is synthesized in the brain via two distinct pathways:

-

This compound Synthetase Pathway: This is the primary route for this compound production.[1] A specific, soluble this compound synthetase enzyme catalyzes the formation of the dipeptide from its constituent amino acids, L-tyrosine and L-arginine, in an ATP and Mg²⁺-dependent reaction.[1][4] The activity of this synthetase correlates well with the regional distribution of this compound in the brain, with the highest levels found in the synaptosome fractions of the midbrain and medulla oblongata.[4]

-

Precursor Protein Degradation: A secondary, less significant pathway involves the proteolytic processing of precursor proteins.[1] A novel calcium-activated neutral protease, or calpain, can generate this compound from the protein calpastatin.[2][4]

Synaptic Release

This compound is localized within synaptosomes (nerve-ending particles).[2][4] Following its synthesis or uptake, it is released from nerve terminals upon neuronal activation. Studies have demonstrated that high K⁺-induced depolarization of synaptosomes triggers the release of preloaded this compound in a Ca²⁺-dependent manner, a hallmark of neurotransmitter and neuromodulator release.[2][4][7]

Degradation and Clearance

The action of this compound is terminated by rapid degradation and clearance mechanisms:

-

Enzymatic Degradation: this compound is rapidly hydrolyzed into tyrosine and arginine by membrane-bound aminopeptidases.[4][8] This degradation is effectively inhibited by the aminopeptidase inhibitor bestatin.[8][9] Two distinct this compound-hydrolyzing peptidases have been identified in the soluble fraction of the rat brain: KHP I, which accounts for 95% of the degradation, and KHP II (an enkephalin aminopeptidase), which contributes the remaining 5%.[9]

-

Transporter-Mediated Clearance: An alternative inactivation mechanism involves the peptide transporter PEPT2, which may contribute to the excretion and clearance of this compound from the synaptic cleft.[2][4]

Core Mechanism of Action: Receptor Binding and Signaling

This compound exerts its effects through a specific receptor and a well-defined intracellular signaling cascade.

The this compound Receptor

This compound binds to a specific, high-affinity GPCR that is distinct from any known opioid receptor.[1][4][10] Although the receptor has not yet been cloned, binding assays have characterized its properties extensively.[1][4] Scatchard analysis of [³H]this compound binding in rat brain membranes reveals two distinct sites:

-

A high-affinity site with a dissociation constant (Kd) of approximately 0.34 nM.[10][11]

-

A low-affinity site with a Kd of approximately 9.07 nM.[10][11]

The high-affinity binding is sensitive to guanine nucleotides, which is characteristic of GPCRs.[10] The dipeptide L-leucine-L-arginine acts as a specific antagonist at this receptor, effectively blocking this compound-induced effects without having any agonist activity itself.[2][4][10]

Downstream Signaling Pathway

The binding of this compound to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent neurotransmitter release:

-

G Protein Activation: The this compound receptor is coupled to an inhibitory G protein, Gi.[4][10] Receptor activation by this compound leads to the dissociation of the Gαi subunit.[10]

-

Phospholipase C (PLC) Stimulation: The activated Gαi subunit stimulates membrane-bound Phospholipase C (PLC).[4][10][12]

-

InsP₃ Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (InsP₃).[4][12]

-

Calcium Mobilization and Influx: InsP₃ diffuses through the cytosol and binds to the InsP₃ receptor (InsP₃R), a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER).[4][12] This binding triggers the release of Ca²⁺ from intracellular stores. A working hypothesis suggests this event also promotes a conformational coupling between the InsP₃R and the Transient Receptor Potential C1 (TRPC1) channel in the plasma membrane, leading to an influx of extracellular Ca²⁺.[2][4][12]

-

Met-enkephalin Release: The resulting elevation in cytosolic Ca²⁺ concentration is the critical trigger for the exocytosis of vesicles containing Met-enkephalin from enkephalinergic nerve terminals.[4][13] This release is dependent on neuronal activity, as it is abolished by the voltage-gated sodium channel blocker tetrodotoxin.[13]

The released Met-enkephalin then acts on presynaptic and postsynaptic opioid receptors to produce its characteristic analgesic effects.

Quantitative Data Summary

The biochemical properties of this compound's interactions have been characterized through various kinetic and binding studies.

Table 1: this compound Receptor Binding Kinetics in Rat Brain Membranes

| Parameter | High-Affinity Site | Low-Affinity Site | Reference(s) |

|---|---|---|---|

| Kd (Dissociation Constant) | 0.34 nM | 9.07 nM | [10][11] |

| Bmax (Max. Binding Capacity) | 36 fmol/mg protein | 1.93 pmol/mg protein |[11] |

Table 2: Kinetics of this compound Synthesis, Uptake, and Degradation

| Process | Parameter | Value | Reference(s) |

|---|---|---|---|

| This compound Synthesis | Km (Tyrosine) | 25.6 µM | [4][11] |

| Km (Arginine) | 926 µM | [4][11] | |

| Km (ATP) | 294 µM | [4][11] | |

| Synaptosomal Uptake | Km | 131 µM | [4][11] |

| Vmax | 5.9 pmol/mg protein/min | [4][11] | |

| Degradation (Brain Homogenate) | Km | 16.6 µM | [4] |

| | Vmax | 29.4 nmol/mg protein/min |[4] |

Table 3: this compound-Induced Met-enkephalin Release

| Preparation | This compound Concentration | Fold Increase in Release | Reference(s) |

|---|---|---|---|

| Guinea Pig Striatal Slices | Concentration-dependent | Up to 3.6-fold | [4][13] |

| Guinea Pig Spinal Cord Slices | 10 µM | ~2.2-fold | [4][11] |

| Rat Striatal Slices | 0.5 mM | 2 to 3-fold |[14][15] |

Key Experimental Protocols

The mechanisms described above were elucidated through several key experimental approaches.

Protocol for this compound-Induced Met-enkephalin Release

This in vitro method, adapted from studies on guinea pig striatum, quantifies neurotransmitter release from brain tissue.[13]

-

Tissue Preparation: Guinea pig striatum or spinal cord is dissected and sliced into prisms (e.g., 0.3 x 0.3 x 2 mm).

-

Superfusion: The slices are placed in superfusion chambers and continuously perfused with pre-warmed (37°C), oxygenated Krebs-bicarbonate solution.

-

Basal Release Collection: Perfusate is collected in fractions (e.g., every 5-10 minutes) to establish a stable baseline of Met-enkephalin release.

-

Stimulation: The superfusion medium is switched to one containing a known concentration of this compound (e.g., 1-10 µM). To test for Ca²⁺-dependency, a Ca²⁺-free medium with EGTA is used. To test for neuronal dependency, tetrodotoxin (TTX) is added.

-

Fraction Collection: Perfusate fractions are collected throughout the stimulation period and for a washout period afterward.

-

Quantification: The concentration of Met-enkephalin in each fraction is determined using a specific radioimmunoassay (RIA).

-

Data Analysis: The amount of Met-enkephalin released is calculated as a percentage of the total tissue content or as a fold increase over the basal release rate.

Protocol for Specific [³H]this compound Binding Assay

This protocol is used to characterize the this compound receptor in brain membrane preparations.[11]

-

Membrane Preparation: A crude synaptosomal (P2) fraction is prepared from rat brain homogenates by differential centrifugation.

-

Incubation: Aliquots of the membrane preparation (containing a set amount of protein) are incubated in a buffered solution with [³H]this compound at a range of concentrations.

-

Determining Non-Specific Binding: A parallel set of incubations is performed in the presence of a large excess of unlabeled this compound or the antagonist Leu-Arg to determine non-specific binding.

-

Separation: Due to high non-specific binding of [³H]this compound to glass-fiber filters, the separation of bound from free ligand is achieved by centrifugation. The membrane pellets, containing the bound radioligand, are collected.

-

Quantification: The radioactivity in the pellets is measured by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard plots to determine the Kd and Bmax values for the binding sites.

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is unique among neuropeptides. It functions not as a direct opioid agonist but as a specific releaser of endogenous Met-enkephalin. This action is mediated by a distinct, high-affinity Gi-coupled receptor that activates a PLC-InsP₃-Ca²⁺ signaling pathway. While significant progress has been made in elucidating this pathway, the molecular identity of the this compound receptor remains a critical unanswered question.[1][4] Cloning and characterizing this receptor will be a major step forward, enabling more precise pharmacological targeting. The development of enzymatically stable this compound analogs that can cross the blood-brain barrier holds therapeutic promise for a range of conditions, including chronic pain and neurodegenerative disorders like Alzheimer's disease, making this a fertile area for future research and drug development.[2][5]

References

- 1. Frontiers | Pharmacological Potential of the Endogenous Dipeptide this compound and Selected Derivatives [frontiersin.org]

- 2. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (tyrosine-arginine): further evidence for indirect opiate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a new pharmacological therapeutic strategy for Alzheimer’s Disease [repositorio.ulisboa.pt]

- 6. Pharmacological Potential of the Endogenous Dipeptide this compound and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. How is this compound (Tyr-Arg) generated in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. The this compound (tyrosine-arginine) receptor and a selective reconstitution with purified Gi, measured with GTPase and phospholipase C assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of this compound-induced release of Met-enkephalin from guinea pig striatum and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound and D-kyotorphin stimulate Met-enkephalin release from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.psu.edu [pure.psu.edu]

role of kyotorphin in endogenous pain modulation

An In-Depth Technical Guide on the Core Role of Kyotorphin in Endogenous Pain Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the neuroactive dipeptide this compound (Tyr-Arg) and its pivotal role in the body's natural pain management systems. Discovered in 1979 from bovine brain, this compound represents a unique mechanism of analgesia, acting not directly on opioid receptors, but by orchestrating the release of endogenous opioids.[1][2] This document details its mechanism of action, associated signaling pathways, quantitative data, and the key experimental protocols used in its study.

Core Mechanism: Indirect Opioid Activation

Unlike morphine or endogenous endorphins, this compound does not bind directly to opioid receptors.[3][4] Instead, its analgesic effects are mediated by its ability to trigger the release of Met-enkephalin from nerve terminals in specific brain regions associated with pain regulation.[2][5][6] This released Met-enkephalin then acts on μ- and δ-opioid receptors to produce a potent, naloxone-reversible analgesic effect.[2][3] This indirect action makes this compound a significant subject of interest for developing novel analgesics that could potentially minimize the side effects associated with direct opioid receptor agonists.[7]

This compound is synthesized from its constituent amino acids, L-tyrosine and L-arginine, by a specific ATP- and Mg²⁺-dependent this compound synthetase.[3][5] It is localized in nerve-ending particles (synaptosomes) and is released in a calcium-dependent manner upon neuronal depolarization, supporting its role as a neurotransmitter or neuromodulator.[5][8][9] Its action is terminated by enzymatic degradation via aminopeptidases or through clearance by the peptide transporter PEPT2.[5][8]

Signaling Pathway of this compound Action

The action of this compound is initiated by its binding to a specific, high-affinity G-protein coupled receptor (GPCR).[5][8] This binding event triggers a downstream signaling cascade that culminates in the release of Met-enkephalin.

The key steps are as follows:

-

Receptor Binding : this compound binds to its specific receptor on the presynaptic membrane of an enkephalinergic neuron.[10]

-

G-Protein Activation : The receptor is coupled to an inhibitory G-protein (Gi).[5][10] Binding of this compound activates the Gi protein.

-

Phospholipase C (PLC) Activation : The activated Gi protein stimulates Phospholipase C (PLC).[5][8][10]

-

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (InsP3) and diacylglycerol (DAG).

-

Calcium Mobilization : InsP3 binds to its receptor (InsP3R) on the endoplasmic reticulum (ER), causing the release of stored intracellular Ca²⁺.[5][9] This process is further amplified by a conformational coupling between the InsP3R and Transient Receptor Potential C1 (TRPC1) channels in the plasma membrane, leading to an influx of extracellular Ca²⁺.[5][8][9]

-

Met-enkephalin Release : The resulting increase in cytosolic Ca²⁺ concentration promotes the fusion of Met-enkephalin-containing synaptic vesicles with the presynaptic membrane, leading to the release of Met-enkephalin into the synaptic cleft.[5][6]

References

- 1. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 2. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. inis.iaea.org [inis.iaea.org]

- 5. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords [en.bio-protocol.org]

- 6. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords [bio-protocol.org]

- 7. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hot plate test - Wikipedia [en.wikipedia.org]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. Radioimmunoassay of methionine enkephalin and interference by brain factor of immunoreactivity and opiate receptor binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

distribution of kyotorphin in different brain regions

An In-depth Technical Guide to the Distribution and Analysis of Kyotorphin in Brain Regions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (L-tyrosyl-L-arginine) is a neuroactive dipeptide first isolated from the bovine brain in 1979.[1] It plays a significant role in pain regulation, not by interacting with opioid receptors directly, but by stimulating the release of Met-enkephalin.[1] Its uneven distribution throughout the central nervous system suggests specific neuromodulatory roles, making it a molecule of high interest for neuroscience and pharmacology.[2][3] This guide provides a comprehensive overview of its distribution, signaling pathways, and the key experimental protocols used for its study.

Regional Distribution of this compound in the Rat Brain

This compound is heterogeneously distributed throughout the brain, with notably high concentrations in regions associated with pain modulation and morphine analgesia.[4][5][6] This distribution correlates well with the localization of this compound synthetase, the enzyme responsible for its production.[4][7] Quantitative analysis, primarily using high-performance liquid chromatography (HPLC), has provided a detailed map of its concentrations.[4][5][8]

Data Presentation: this compound Concentration in Various Brain and Spinal Cord Regions

The following table summarizes the quantitative data on this compound distribution in the rat central nervous system.

| Brain/Spinal Cord Region | This compound Concentration (ng/g tissue) |

| Midbrain | 719.5 |

| Pons & Medulla Oblongata | 556.5 |

| Hypothalamus | 391.8 |

| Cerebral Cortex | 367.1 |

| Thalamus | 119.3 |

| Cerebellum | 101.8 |

| Hippocampus | 61.8 |

| Striatum | 45.5 |

| Dorsal Half of Spinal Cord | 405.1 |

| Ventral Half of Spinal Cord | 230.2 |

| (Data sourced from Ueda, H. et al. as cited in multiple reviews)[4][6] |

Subcellularly, this compound is highly concentrated in the synaptosomal fraction (nerve-ending particles), which supports its role as a neurotransmitter or neuromodulator.[4][8]

This compound Signaling Pathway

This compound exerts its effects through a specific G protein-coupled receptor (GPCR). The binding of this compound to its receptor initiates a signaling cascade that culminates in the release of Met-enkephalin.[3][9] The pathway is mediated by a pertussis toxin-sensitive Gi protein that activates Phospholipase C (PLC).[4][6] PLC activation leads to the production of inositol trisphosphate (InsP3), which triggers the release of Ca2+ from intracellular stores and promotes Ca2+ influx, ultimately causing the release of Met-enkephalin-containing vesicles.[2][4][10]

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Protocols

Accurate quantification and characterization of this compound require specific and sensitive methodologies. Below are detailed protocols for key experiments.

Caption: General workflow for this compound quantification from brain tissue.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This method is used for direct measurement of this compound levels in tissue homogenates.[4][8]

-

Tissue Preparation:

-

Dissect brain regions of interest on ice and record the wet weight.

-

Homogenize the tissue in 10 volumes of 0.4 M perchloric acid containing an internal standard (e.g., Tyr-Gly).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

HPLC System:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm).[11]

-

Mobile Phase: A typical mobile phase could be a buffer such as 0.1 M sodium phosphate buffer (pH 2.5) with an organic modifier like acetonitrile. Gradient elution may be required to achieve optimal separation.

-

Flow Rate: Approximately 1.0 mL/min.[11]

-

Detection: An electrochemical detector is used, as it is highly sensitive for tyrosine-containing peptides.[4] Set the potential of the detector to an appropriate voltage (e.g., +0.8 V) to oxidize the tyrosine residue.

-

-

Analysis:

-

Inject a known volume (e.g., 20-50 µL) of the supernatant onto the HPLC system.

-

Identify the this compound peak by comparing its retention time with that of a synthetic this compound standard.

-

Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of synthetic this compound. The results are typically expressed as ng of this compound per gram of wet tissue.

-

Protocol 2: Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive competitive binding assay used to measure this compound, particularly in studies of its synthesis and release.[4]

-

Reagent Preparation:

-

RIA Buffer: Prepare a suitable buffer, such as a 50 mM phosphate buffer (pH 7.4) containing 0.9% NaCl, 0.3% bovine serum albumin (BSA), and aprotinin to prevent peptide degradation.[12][13]

-

This compound Standard: Reconstitute synthetic this compound to create a stock solution and then perform serial dilutions to generate standards (e.g., 10-1280 pg/mL).[12]

-

125I-Labeled this compound (Tracer): Prepare a working tracer solution in RIA buffer with a concentration that yields approximately 8,000-10,000 counts per minute (cpm) per 100 µL.[12]

-

Primary Antibody: Dilute the specific anti-kyotorphin antibody in RIA buffer to a concentration that binds 30-60% of the tracer in the absence of unlabeled this compound.[13]

-

Precipitating Reagent: Use a secondary antibody (e.g., goat anti-rabbit IgG) along with polyethylene glycol (PEG) to precipitate the primary antibody-antigen complex.[14]

-

-

Assay Procedure:

-

Set up duplicate tubes for total counts (TC), non-specific binding (NSB), zero standard (B0), standards, and unknown samples.[13]

-

To the appropriate tubes, add 100 µL of standard or sample.

-

Add 100 µL of primary antibody to all tubes except TC and NSB.

-

Add 100 µL of tracer to all tubes.

-

Vortex all tubes and incubate for 16-24 hours at 4°C.

-

Add the precipitating reagent to all tubes except TC. Incubate for at least 20 minutes at 4°C.[13]

-

Centrifuge the tubes at ~1700 x g for 20 minutes at 4°C to pellet the antibody-bound complex.[12]

-

Aspirate the supernatant carefully, leaving the pellet intact.

-

Count the radioactivity in the pellets using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of tracer bound for each standard and sample.

-

Generate a standard curve by plotting the percentage of bound tracer against the logarithm of the standard concentrations.

-

Determine the concentration of this compound in the samples by interpolating their binding values from the standard curve.[14]

-

Protocol 3: this compound Synthetase Activity Assay

This assay measures the enzymatic synthesis of this compound from its precursor amino acids, L-tyrosine and L-arginine.[4][7]

-

Enzyme Preparation:

-

Prepare a synaptosomal soluble fraction (synaptosol) from brain tissue, as this is where the enzyme is concentrated.[7]

-

The preparation involves homogenization, differential centrifugation to obtain the P2 (crude synaptosome) fraction, lysis of synaptosomes, and ultracentrifugation to collect the soluble fraction.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

L-tyrosine (e.g., 25.6 µM)

-

L-arginine (e.g., 926 µM)

-

ATP (e.g., 294 µM)

-

MgCl2 (e.g., 442 µM)

-

Synaptosol preparation (as the enzyme source)

-

Buffer (e.g., Tris-HCl, pH 7.5-9.0)

-

-

The final reaction volume is typically small (e.g., 100-200 µL).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of an acid, such as 0.4 M perchloric acid, which also precipitates proteins.

-

-

Quantification:

-

Centrifuge the terminated reaction mixture to remove precipitated protein.

-

Quantify the newly synthesized this compound in the supernatant using either the HPLC or RIA method described above.

-

Enzyme activity is typically expressed as pmol of this compound formed per mg of protein per hour.[7]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Pharmacological Potential of the Endogenous Dipeptide this compound and Selected Derivatives [frontiersin.org]

- 3. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regional distribution of a novel analgesic dipeptide this compound (Tyr-Arg) in the rat brain and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 7. This compound (tyrosine-arginine) synthetase in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analgesic dipeptide, this compound (Tyr-Arg), is highly concentrated in the synaptosomal fraction of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a new pharmacological therapeutic strategy for Alzheimer’s Disease [repositorio.ulisboa.pt]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. phoenixbiotech.net [phoenixbiotech.net]

- 13. revvity.com [revvity.com]

- 14. protocols.io [protocols.io]

Kyotorphin: A Non-Opioid Analgesic Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kyotorphin (KTP), a simple dipeptide (L-tyrosyl-L-arginine), has emerged as a compelling non-opioid analgesic agent with a unique mechanism of action. First isolated from the bovine brain in 1979, this compound exerts its analgesic effects not by directly interacting with opioid receptors, but by stimulating the release of endogenous opioid peptides, primarily Met-enkephalin.[1][2] This indirect action presents a promising therapeutic avenue for pain management, potentially circumventing the adverse side effects associated with conventional opioid analgesics. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action, analgesic properties, and the experimental protocols used for its characterization.

Introduction

The quest for potent and safe analgesics is a cornerstone of modern pharmacology. While opioid-based drugs have long been the gold standard for severe pain, their use is fraught with challenges, including tolerance, dependence, and respiratory depression. This compound represents a paradigm shift in analgesic research, offering a non-addictive alternative by harnessing the body's own pain-relief systems. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound's pharmacology and providing detailed methodologies for its study.

Biosynthesis and Metabolism

This compound is synthesized in the brain from its constituent amino acids, L-tyrosine and L-arginine, by a specific ATP- and Mg2+-dependent enzyme known as this compound synthetase.[1] This enzymatic pathway is the primary source of endogenous this compound. The degradation of this compound is rapid and primarily carried out by a cytosolic aminopeptidase, which can be inhibited by bestatin.[3]

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrates/Products | Km Values |

| This compound Synthetase | L-Tyrosine, L-Arginine, ATP, Mg2+ | Tyrosine: 25.6 µM, Arginine: 926 µM, ATP: 294 µM, MgCl2: 442 µM[1] |

| This compound-hydrolyzing Peptidase | This compound -> L-Tyrosine + L-Arginine | - |

Mechanism of Action: An Indirect Opioid Pathway

The analgesic effect of this compound is primarily attributed to its ability to induce the release of Met-enkephalin from nerve terminals.[1][2][4] This released Met-enkephalin then acts on opioid receptors to produce analgesia. The entire process is initiated by the binding of this compound to its own specific, yet to be definitively identified, G-protein coupled receptor (GPCR).

The Putative this compound Receptor

While the precise molecular identity of the this compound receptor (KTPr) remains elusive, binding studies have revealed the presence of high-affinity (Kd = 0.34 nM) and low-affinity (Kd = 9.07 nM) binding sites in rat brain membranes.[5] The synthetic dipeptide L-leucine-L-arginine acts as a specific antagonist at this receptor.[1]

Signal Transduction Pathway

Upon binding to its receptor, this compound activates a pertussis toxin-sensitive Gi-protein.[5] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This cascade of events is believed to be the intracellular mechanism leading to the exocytosis of Met-enkephalin-containing vesicles.

Analgesic Properties

This compound exhibits potent analgesic activity in various animal models. Its efficacy is naloxone-reversible, confirming the involvement of the opioid system, albeit indirectly.

Table 2: Analgesic Potency (ED50) of this compound and Comparators (Intracerebroventricular Administration in Mice)

| Compound | Analgesic Test | ED50 (nmol/mouse) | Reference(s) |

| This compound | Tail-pinch | 15.7 | [6] |

| Tyr-D-Arg (analog) | Tail-pinch | 6.2 | [6] |

| This compound | Hot Plate | 20.8 | [6] |

| D-Kyotorphin | Hot Plate | 10.3 | [6] |

| Morphine | Tail Flick | ~0.2 µg (~0.7 nmol) | [4] |

| Morphine | Hot Plate | 8.4 mg/kg (i.v. in rats) | [7] |

| Note: Direct comparative studies of this compound and morphine administered via the same route in the same assays are limited. The data presented here are from different studies and should be interpreted with caution. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound.

This compound-Induced Met-Enkephalin Release from Guinea Pig Striatal Slices

This protocol is adapted from the method described by Shiomi et al. (1981).[2]

Workflow:

Detailed Steps:

-

Tissue Preparation:

-

Sacrifice a guinea pig and rapidly dissect the striatum on ice.

-

Prepare 500 µm thick slices using a McIlwain tissue chopper or a vibratome.

-

-

Perfusion:

-

Place the striatal slices in a 1.5 ml perfusion chamber.

-

Perfuse the tissue from bottom to top at a rate of 1 ml/min with Krebs-bicarbonate medium (gassed with 95% O2 and 5% CO2) maintained at 37°C.

-

-

Sample Collection and Stimulation:

-

Collect perfusate samples at 3-minute intervals to establish a stable baseline of Met-enkephalin release.

-

Introduce this compound into the perfusion medium at the desired concentration (e.g., 1-10 µM).

-

Continue collecting perfusate fractions to measure the stimulated release of Met-enkephalin.

-

A positive control using high potassium (e.g., 50 mM KCl) can be used to confirm tissue viability and release competency.

-

-

Quantification:

-

Measure the concentration of Met-enkephalin in the collected fractions using a specific radioimmunoassay (RIA).

-

Radioligand Binding Assay for the this compound Receptor in Rat Brain Membranes

This protocol is based on the methods described by Ueda et al. (1989).[5]

Workflow:

Detailed Steps:

-

Membrane Preparation:

-

Homogenize rat brains in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of brain membrane protein with increasing concentrations of [³H]this compound.

-

For determining non-specific binding, a parallel set of tubes should be incubated with the addition of a high concentration of unlabeled this compound or the antagonist L-leucine-L-arginine.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid centrifugation to separate the membrane-bound radioligand from the free radioligand.

-

Carefully aspirate the supernatant.

-

Wash the pellet with ice-cold buffer to remove any remaining free radioligand.

-

Solubilize the pellet and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

In Vivo Analgesia Assessment: Hot Plate and Tail Flick Tests

These are standard methods for assessing the analgesic effects of compounds in rodents.

Hot Plate Test:

-

Place a mouse on a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as licking a hind paw or jumping.

-

A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

-

Administer this compound (e.g., intracerebroventricularly) and measure the response latency at various time points after administration.

Tail Flick Test:

-

Gently restrain the mouse, leaving its tail exposed.

-

Focus a beam of radiant heat onto a specific portion of the tail.

-

Measure the time it takes for the mouse to flick its tail away from the heat source.

-

A cut-off time is employed to avoid tissue injury.

-

Administer this compound and assess the tail-flick latency at different post-administration times.

Future Directions and Conclusion

This compound continues to be a subject of intense research. Key areas for future investigation include:

-

Molecular Identification of the this compound Receptor: The definitive cloning and characterization of the this compound receptor will be a major breakthrough, enabling more targeted drug design and a deeper understanding of its physiological roles.

-

Development of Stable Analogs: The rapid degradation of native this compound limits its therapeutic potential. The development of enzymatically stable analogs or drug delivery systems to enhance its bioavailability and duration of action is a critical next step.

-

Clinical Translation: Preclinical findings on the analgesic efficacy and favorable side-effect profile of this compound and its derivatives warrant further investigation in clinical trials to establish their therapeutic utility in humans.

References

- 1. Review of this compound Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound-induced release of Met-enkephalin from guinea pig striatum and spinal cord [pubmed.ncbi.nlm.nih.gov]

- 3. S-nitrosoglutathione reductase alleviates morphine analgesic tolerance by restricting PKCα S-nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplicative interaction between intrathecally and intracerebroventricularly administered morphine for antinociception in the mouse: effects of spinally and supraspinally injected 3-isobutyl-1-methylxanthine, cholera toxin, and pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The this compound (tyrosine-arginine) receptor and a selective reconstitution with purified Gi, measured with GTPase and phospholipase C assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Antinociceptive Response to Intracerebroventricular this compound in Pept2 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A characterization of this compound (Tyr-Arg)-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Calm: A Technical Guide to the Diverse Physiological Functions of Kyotorphin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kyotorphin (Tyr-Arg), a simple dipeptide, has long been recognized for its potent analgesic properties, acting as an endogenous Met-enkephalin releaser. However, a growing body of evidence reveals a far more complex and multifaceted physiological profile for this neuroactive molecule. This technical guide delves into the non-analgesic functions of this compound, exploring its roles in neurotransmission, cardiovascular regulation, neuroprotection, and other central nervous system activities. By providing a comprehensive overview of the current research, including detailed experimental protocols and quantitative data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential beyond pain management. We will explore its intricate signaling pathways and highlight its therapeutic promise in a range of physiological and pathological conditions.

Neurotransmitter and Neuromodulator Functions

This compound's influence extends beyond the opioid system, modulating the release of various neurotransmitters and exhibiting neuromodulatory properties.

Met-Enkephalin Release

The most well-documented non-analgesic function of this compound is its ability to induce the release of Met-enkephalin from neuronal tissues. This action is central to its analgesic effects but also has broader implications for neuromodulation.

Quantitative Data Summary: this compound-Induced Met-Enkephalin Release

| Preparation | This compound Concentration | Fold Increase in Met-Enkephalin Release | Calcium Dependency | Reference |

| Guinea Pig Striatal Slices | 1 µM | 1.6 | Yes | [1] |

| Guinea Pig Striatal Slices | 10 µM | 3.4 | Yes | [1] |

| Guinea Pig Spinal Cord | 10 µM | 2.2 | Yes | [2] |

| Rat Striatum | 0.5 mM | 2-3 | Yes | [1] |

Experimental Protocol: Measurement of Met-Enkephalin Release from Brain Slices

This protocol outlines the superfusion technique used to measure this compound-induced Met-enkephalin release from guinea pig striatal slices.[1][2]

-

Tissue Preparation:

-

Sacrifice a guinea pig and rapidly remove the brain.

-

Isolate the striatum and prepare 500 µm thick slices using a McIlwain tissue chopper.

-

Alternatively, 200 µm cubic slices of the whole spinal cord can be used.[2]

-

-

Superfusion:

-

Place the slices in a 1.5 ml perfusion chamber.

-

Perfuse the tissue from bottom to top at a rate of 1 ml/min with Krebs-bicarbonate medium (gassed with 95% O₂ and 5% CO₂) maintained at 37°C.

-

Collect perfusion samples at 3-minute intervals.

-

-

Stimulation:

-

After a stabilization period, introduce this compound at the desired concentration (e.g., 1 µM or 10 µM) into the perfusion medium.

-

To demonstrate calcium dependency, a parallel experiment can be conducted using a calcium-free Krebs-bicarbonate medium.

-

50 mM KCl can be used as a positive control for depolarization-induced release.

-

-

Quantification:

-

Measure the concentration of Met-enkephalin in the collected fractions using a specific radioimmunoassay (RIA).

-

Express the results as a fold increase over the basal release.

-

Signaling Pathway: this compound-Induced Met-Enkephalin Release

This compound is believed to act on a specific G-protein coupled receptor (GPCR).[2][3] This interaction initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃).[2][3] IP₃ then triggers the release of intracellular calcium from the endoplasmic reticulum, which, along with the influx of extracellular calcium, is essential for the exocytosis of Met-enkephalin-containing vesicles.[1][2]

Acetylcholine Release in Sympathetic Ganglia

This compound has been shown to increase the release of acetylcholine (ACh) from preganglionic nerve terminals in sympathetic ganglia.[4]

Quantitative Data Summary: Effect of this compound on Fast Excitatory Postsynaptic Potentials (f-EPSPs) in Bullfrog Sympathetic Ganglia

| Parameter | This compound Concentration | Effect | Naloxone Reversibility | Reference |

| f-EPSP Amplitude | 1-100 µM | Increased | Yes | [4] |

| Mean Quantal Content | 1-100 µM | Increased | Yes | [4] |

| Mean Quantal Size | 1-100 µM | No change | - | [4] |

Experimental Protocol: Intracellular Recording from Bullfrog Sympathetic Ganglia

This protocol describes the methodology for studying the effects of this compound on cholinergic transmission in bullfrog sympathetic ganglia.[4]

-

Preparation:

-

Isolate the sympathetic ganglia from bullfrogs (Rana catesbeiana).

-

Perfuse the preparation with a low Ca²⁺/high Mg²⁺ Ringer's solution to reduce transmitter release and allow for the study of quantal events.

-

-

Intracellular Recording:

-

Impale a ganglion cell with a glass microelectrode filled with 3 M KCl for intracellular recording of f-EPSPs.

-

Stimulate the preganglionic nerve to evoke f-EPSPs.

-

-

Drug Application:

-

Add this compound (1-100 µM) to the perfusion medium and record the changes in f-EPSP amplitude and quantal content.

-

To test for opioid receptor involvement, co-administer the opioid antagonist naloxone (10 µM).

-

-

Data Analysis:

-

Analyze the recorded f-EPSPs to determine the mean quantal content (m = ln(number of trials / number of failures)) and mean quantal size.

-

Cardiovascular Effects

This compound exhibits notable effects on the cardiovascular system, particularly on cardiac muscle contractility.

Modulation of Cardiac Muscle Contraction

This compound has been shown to inhibit the isoprenaline-induced increase in twitch tension in rat papillary muscle, suggesting a regulatory role in β-adrenergic signaling in the heart.[5] This effect is indirect and likely mediated by the release of endogenous opioid peptides.[5]

Quantitative Data Summary: Inhibition of Isoprenaline-Induced Twitch Tension by this compound

| Parameter | This compound Concentration | Effect | Antagonist Reversibility | Reference |

| Isoprenaline-induced increase in twitch tension | Dose-dependent | Inhibition | Reversed by Leu-Arg (this compound antagonist) and naloxone (opioid antagonist) | [5] |

Experimental Protocol: Isometric Tension Assay of Rat Papillary Muscle

This protocol details the procedure for assessing the effect of this compound on the contractility of isolated rat papillary muscle.[5][6]

-

Muscle Preparation:

-

Euthanize a male Sprague-Dawley rat and excise the heart.

-

Isolate a papillary muscle from the right ventricle.

-

Mount the muscle in an organ bath perfused with Krebs-Henseleit buffer at 37°C.

-

-

Isometric Tension Measurement:

-

Attach one end of the muscle to a force transducer and the other to a fixed point to measure isometric tension.

-

Stimulate the muscle electrically to induce twitch contractions.

-

-

Experimental Procedure:

-

After a stabilization period, induce an increase in twitch tension with the β-adrenergic agonist isoprenaline.

-

Add this compound at various concentrations to the bath and record the changes in twitch tension.

-

To investigate the mechanism, perform experiments in the presence of the this compound antagonist Leu-Arg or the opioid antagonist naloxone.

-

-

Data Analysis:

-

Measure the peak twitch tension and express the inhibitory effect of this compound as a percentage of the isoprenaline-induced increase.

-

Experimental Workflow: Isometric Tension Assay

Neuroprotection and Cognitive Function

Emerging research suggests a neuroprotective role for this compound, particularly in the context of Alzheimer's disease (AD).

Amelioration of Alzheimer's Disease-like Pathology

Studies in rat models of sporadic AD have shown that this compound and its derivatives can ameliorate memory impairments and reduce synaptic deficits.[7]

Quantitative Data Summary: Neuroprotective Effects of a this compound Derivative (KTP-NH₂) in a Rat Model of AD

| Behavioral Test | Treatment | Outcome | Reference |

| Novel Object Recognition | Aβ + KTP-NH₂ | Rescued memory deficits | [7] |

| Y-Maze | Aβ + KTP-NH₂ | Rescued memory deficits | [7] |

| Spine Density (Cortical Neurons) | Aβ + KTP-NH₂ | Prevented decrease in spine density | [7] |

| Long-Term Potentiation (LTP) | Aβ + KTP-NH₂ | Rescued LTP impairment | [7] |

Experimental Protocol: Induction of a Sporadic AD Model and Behavioral Testing in Rats

This protocol outlines the induction of an AD-like pathology in rats via intracerebroventricular (i.c.v.) injection of amyloid-β (Aβ) and subsequent behavioral assessment.[8][9][10][11][12]

-

Induction of AD Model:

-

This compound Derivative Treatment:

-

Administer the this compound derivative (e.g., KTP-NH₂, 32.3 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 20 days), starting a few days after the Aβ injection.[7]

-

-

Behavioral Testing:

-

Novel Object Recognition (NOR) Test: Assess long-term recognition memory by measuring the time the rat spends exploring a novel object versus a familiar one.

-

Y-Maze Test: Evaluate spatial working memory by recording the sequence of arm entries in a Y-shaped maze. A higher percentage of spontaneous alternations indicates better memory function.

-

-

Histological and Electrophysiological Analysis:

-

After behavioral testing, sacrifice the animals and prepare brain tissue for immunohistochemical analysis of synaptic markers (e.g., synaptophysin) and assessment of spine density in cortical neurons.

-

Prepare hippocampal slices to measure long-term potentiation (LTP) as an indicator of synaptic plasticity.

-

Other Central Nervous System Functions